molecular formula C10H14N2O4 B14876428 N-(2,2-dimethoxyethyl)-2-nitroaniline

N-(2,2-dimethoxyethyl)-2-nitroaniline

Cat. No.: B14876428
M. Wt: 226.23 g/mol
InChI Key: RIVLJBBTKXSVRP-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-2-nitroaniline is a nitroaromatic compound characterized by a 2-nitroaniline backbone substituted with a 2,2-dimethoxyethyl group at the amine position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its synthesis involves reductive N-alkylation of 2-substituted anilines with N-(2,2-dimethoxyethyl)acetamide, followed by methylation or reductive amination (). The dimethoxyethyl substituent enhances solubility in polar solvents and metabolic stability, making it valuable in drug development, such as in the synthesis of KEAP1 inhibitors ().

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2-nitroaniline

InChI

InChI=1S/C10H14N2O4/c1-15-10(16-2)7-11-8-5-3-4-6-9(8)12(13)14/h3-6,10-11H,7H2,1-2H3

InChI Key

RIVLJBBTKXSVRP-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=CC=CC=C1[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-nitroaniline and 2,2-dimethoxyethanol.

    Catalyst: Acidic or basic catalyst to promote the reaction.

    Reaction Conditions: Heating the mixture to a temperature range of 80-120°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Key steps include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Optimization of Reaction Parameters: Including temperature, pressure, and catalyst concentration.

    Purification and Quality Control: Ensuring the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-(2,2-dimethoxyethyl)-2-aminoaniline.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethoxyethyl group can influence the compound’s solubility and reactivity. The pathways involved may include:

    Redox Reactions: The nitro group can undergo reduction or oxidation, affecting the compound’s activity.

    Electrophilic and Nucleophilic Interactions: The aniline ring can participate in various substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2,2-dimethoxyethyl)-2-nitroaniline and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
This compound C₁₀H₁₅N₂O₅* 2-nitro, N-(2,2-dimethoxyethyl) ~267 (estimated) Enhanced solubility due to dimethoxy groups; used in pharmaceutical intermediates
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 2-nitro, N,N-dimethyl 166.18 Lipophilic; simpler synthesis; used in dyes and small-molecule research
N-(2-Methoxyethyl)-2-nitroaniline C₉H₁₂N₂O₄ 2-nitro, N-(2-methoxyethyl) 224.21 Moderate polarity; limited metabolic stability compared to dimethoxy analogs
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline C₈H₉FN₂O₃ 4-nitro, 2-fluoro, N-(2-hydroxyethyl) 200.17 Hydroxyethyl group enables hydrogen bonding; fluorination enhances electronic effects
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline C₁₀H₁₄N₄O₅ 2,4-dinitro, N-(2-aminoethoxy ethyl) 270.24 High reactivity due to dual nitro groups; used in biochemical studies

*Estimated based on synthesis data ().

Key Observations:
  • Solubility : The dimethoxyethyl group in the target compound improves aqueous solubility compared to N,N-dimethyl and methoxyethyl analogs.
  • Electronic Effects : Fluorine substitution (e.g., in 2-fluoro analogs) increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Stability : Dimethoxyethyl and hydroxyethyl groups confer metabolic stability, critical for in vivo applications ().

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